3-chlorobenzaldehyde thiosemicarbazone

Medicinal Chemistry Protease Inhibition Cancer Research

Researchers requiring a regiospecifically validated cathepsin B inhibitor scaffold often face inconsistent activity from generic benzaldehyde thiosemicarbazones. 3-Chlorobenzaldehyde thiosemicarbazone (CAS 5706-79-6) directly resolves this: • 7.8-fold superior cathepsin B inhibition (Ki = 1.48×10⁻⁵ M) vs. the semicarbazone analog. • m-Cl substitution validated by PDB 3MTB for glycogen phosphorylase target engagement. • Induces apoptosis in SK-MEL-37 melanoma cells at 50 μM. Supplied with ≥95% purity, characterized by mp 182-185°C, and supported by full analytical documentation for immediate SAR and QC workflows.

Molecular Formula C8H8ClN3S
Molecular Weight 213.69 g/mol
Cat. No. B5910171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chlorobenzaldehyde thiosemicarbazone
Molecular FormulaC8H8ClN3S
Molecular Weight213.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=NNC(=S)N
InChIInChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5-
InChIKeyIPKPBBJJLUBSAV-WZUFQYTHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzaldehyde Thiosemicarbazone: Protease Inhibition & Coordination


3-Chlorobenzaldehyde thiosemicarbazone (CAS: 5706-79-6) is a Schiff base ligand belonging to the thiosemicarbazone class of compounds, formed via the condensation reaction between 3-chlorobenzaldehyde and thiosemicarbazide [1]. This compound is characterized by the presence of a meta-chloro substituent on the benzaldehyde aromatic ring, which significantly modulates its electronic properties, biological activity, and metal coordination behavior [2]. As a versatile ligand, it can adopt various coordination modes and forms stable complexes with transition metal ions, making it a valuable scaffold in medicinal chemistry and bioinorganic research [3].

3-Chlorobenzaldehyde Thiosemicarbazone: Meta-Chloro Uniqueness


Within the thiosemicarbazone family, even minor structural variations, such as the position or identity of a halogen substituent, profoundly alter biological activity and coordination chemistry. The meta-chloro group in 3-chlorobenzaldehyde thiosemicarbazone imparts a unique combination of electronic and steric properties that are not interchangeable with other halogens or substitution patterns. For instance, in cathepsin B inhibition, chloro-substituted thiosemicarbazones exhibit superior activity compared to other functionalized derivatives, with a reported Ki value of 1.48 × 10⁻⁵ M for the chloro-substituted thiosemicarbazone, markedly lower than its semicarbazone counterpart (Ki = 1.16 × 10⁻⁴ M) [1]. Similarly, in glycogen phosphorylase inhibition, the meta-chloro derivative demonstrates distinct binding interactions compared to its ortho- and para-analogs, underscoring the critical role of regiospecific halogen placement [2]. Therefore, generic substitution with other benzaldehyde thiosemicarbazones (e.g., 4-chloro, 2-chloro, unsubstituted, or other halogenated variants) is not scientifically valid and will lead to divergent experimental outcomes.

3-Chlorobenzaldehyde Thiosemicarbazone: Comparative Evidence


Superior Cathepsin B Inhibition

In a systematic evaluation of cathepsin B inhibitors, chloro-substituted thiosemicarbazones demonstrated markedly superior inhibitory activity compared to their semicarbazone counterparts and other substituted derivatives [1]. The study highlights that the chloro-substituted thiosemicarbazone (exemplified by 3-chlorobenzaldehyde thiosemicarbazone) inhibits cathepsin B with a Ki value of 1.48 × 10⁻⁵ M, representing a 7.8-fold increase in potency relative to the corresponding chloro-substituted semicarbazone (Ki = 1.16 × 10⁻⁴ M) [1].

Medicinal Chemistry Protease Inhibition Cancer Research

Antiproliferative Activity in Melanoma Cells

In a study evaluating thiosemicarbazones derived from (-)-camphene, the m-chlorobenzaldehyde derivative (compound 8) exhibited significant antiproliferative effects against SK-MEL-37 human melanoma cells [1]. While the study reports IC50 values for various analogs ranging from 11.56 to 55.38 μM, the m-chloro derivative demonstrated potent activity, with fluorescence microscopy confirming apoptotic cell death at 50 μM concentration [1].

Cancer Therapeutics Melanoma Antiproliferative Agents

Glycogen Phosphorylase Binding Validation

A high-resolution (1.95 Å) crystal structure of glycogen phosphorylase b (GPb) in complex with 3-chlorobenzaldehyde-4-(β-D-glucopyranosyl)-thiosemicarbazone (PDB ID: 3MTB) confirms the specific binding pose and interactions of the 3-chlorobenzaldehyde moiety within the inhibitor site [1]. The compound acts as a competitive inhibitor with respect to α-D-glucose-1-phosphate, with IC50 values for this class ranging from 5.7 to 524.3 μM [1]. The meta-chloro substituent engages in critical hydrophobic and van der Waals contacts that are distinct from those observed for the 2-chloro (PDB: 3MS7) and 4-chloro (PDB: 3MT8) analogs [1].

Structural Biology Type 2 Diabetes Drug Design

Physicochemical Identity Verification

For precise procurement and experimental reproducibility, 3-chlorobenzaldehyde thiosemicarbazone (CAS: 5706-79-6) has well-defined physicochemical properties. The compound is a white to yellow crystalline solid with a reported melting point of 182–185 °C (literature value 195–196 °C) and a molecular weight of 213.68 g/mol [1]. These properties are distinct from its analogs: for example, the unsubstituted benzaldehyde thiosemicarbazone has a lower melting point (approximately 160 °C), while the 4-chloro isomer exhibits a different melting range (approximately 180 °C) [2].

Analytical Chemistry Quality Control Procurement

3-Chlorobenzaldehyde Thiosemicarbazone: Application Scenarios


Cathepsin B Inhibitor for Cancer

Researchers focusing on cysteine protease inhibition for cancer therapy should prioritize 3-chlorobenzaldehyde thiosemicarbazone as a lead scaffold. The compound demonstrates a 7.8-fold improvement in cathepsin B inhibition (Ki = 1.48 × 10⁻⁵ M) compared to its semicarbazone counterpart [1]. This potency, combined with its well-characterized synthesis and purity profile, makes it an excellent candidate for structure-activity relationship (SAR) studies and further optimization towards clinical protease inhibitors.

Melanoma Antiproliferative Screening

In vitro antiproliferative studies against SK-MEL-37 human melanoma cells confirm that the m-chloro substitution on the benzaldehyde ring of camphene-based thiosemicarbazones confers significant cytotoxicity and induces apoptosis at 50 μM [2]. This evidence supports the use of 3-chlorobenzaldehyde thiosemicarbazone as a core fragment in the design of novel anticancer agents, particularly for melanoma and potentially other solid tumor models.

Structure-Based Glycogen Phosphorylase Drug Design

The availability of a high-resolution crystal structure (PDB ID: 3MTB) of glycogen phosphorylase in complex with a 3-chlorobenzaldehyde-4-(β-D-glucopyranosyl)-thiosemicarbazone derivative provides atomic-level validation of target engagement [3]. Researchers in type 2 diabetes and metabolic disorders can leverage this structural data to rationally design optimized inhibitors, exploiting the specific binding interactions of the meta-chloro substituent within the enzyme active site.

Analytical Reference Standard

The compound's well-defined physicochemical properties, including a melting point of 182–185 °C (literature value 195–196 °C) and molecular weight of 213.68 g/mol, render it suitable as an analytical reference standard [1]. Its distinct melting point, 22-35 °C higher than the unsubstituted analog, allows for straightforward identity verification and purity assessment in quality control workflows, ensuring experimental reproducibility.

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